3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Description
This compound features a pyrazole core substituted at positions 1, 3, and 5 with a 2-methoxyphenyl group, a 4-isobutylphenyl group, and a carboxylic acid moiety, respectively. Its molecular formula is C₂₁H₂₂N₂O₃, with a molecular weight of 350.42 g/mol. The isobutyl group enhances lipophilicity, while the 2-methoxy substituent contributes to electronic effects and solubility. The carboxylic acid group at position 5 enables hydrogen bonding and salt formation, critical for biological interactions and solubility .
Properties
CAS No. |
618382-75-5 |
|---|---|
Molecular Formula |
C21H22N2O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)12-15-8-10-16(11-9-15)17-13-19(21(24)25)23(22-17)18-6-4-5-7-20(18)26-3/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
InChI Key |
BENGAPBKXOZBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Hydrazine Precursor Synthesis
Substituted hydrazines are prepared by nucleophilic substitution of aryl halides. For example, 2-methoxyphenylhydrazine is synthesized by reacting 2-methoxy-aniline with sodium nitrite under acidic conditions, followed by reduction.
1,3-Dicarbonyl Intermediate Design
A key intermediate is ethyl 3-(4-isobutylphenyl)-2,4-dioxopentanoate, which introduces the isobutylphenyl group and provides the carboxylic acid precursor. This diketone is synthesized via Claisen condensation between ethyl acetoacetate and 4-isobutylphenylacetyl chloride.
Cyclocondensation and Functionalization
Enolate-Mediated Cyclization
The enolate of the diketone intermediate reacts with 2-methoxyphenylhydrazine in anhydrous 1,4-dioxane at 80°C for 8 hours, forming the pyrazole ester (ethyl 3-(4-isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate).
| Parameter | Details |
|---|---|
| Solvent | 1,4-Dioxane (0.2 M) |
| Temperature | 80°C |
| Catalyst | Lithium tert-butoxide |
| Yield | 78–82% |
Carboxylic Acid Formation
The ester undergoes alkaline hydrolysis using 2M NaOH in ethanol-water (3:1) at reflux for 6 hours. Post-hydrolysis, the mixture is acidified with HCl to precipitate the crude carboxylic acid.
| Parameter | Details |
|---|---|
| Base | NaOH (2M) |
| Acid | HCl (concentrated) |
| Isolation | Filtration, acetone recrystallization |
| Purity | ≥95% (HPLC) |
Alternative Synthetic Pathways
One-Pot Synthesis-Functionalization
A streamlined approach combines pyrazole formation and carboxylation in a single reactor. The method uses copper(I) iodide and 1,10-phenanthroline to catalyze cyclization and oxidation steps, reducing purification stages.
| Parameter | Details |
|---|---|
| Catalysts | CuI (20 mol%), 1,10-phenanthroline |
| Solvent | Toluene |
| Temperature | 120°C, 17 hours |
| Yield | 68–72% |
Nitration-Reduction Sequence
In a modified route, a nitro group is introduced at the pyrazole’s 4-position using HNO₃/H₂SO₄, followed by reduction to an amine. While this pathway is less direct, it demonstrates the compound’s versatility for derivative synthesis.
Industrial-Scale Production Considerations
Solvent Selection and Recovery
Industrial protocols prioritize toluene and ethanol for their low cost and ease of recovery. A closed-loop system reduces waste by distilling and reusing solvents across batches.
Catalytic Efficiency
Palladium on carbon (5% Pd/C) enhances hydrogenation steps, with catalyst recovery rates exceeding 90% through microfiltration.
Purification and Analytical Control
Crystallization Optimization
Recrystallization from acetone/water (5:2) at 20°C yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, J=6.8 Hz, 6H, isobutyl CH₃), δ 3.89 (s, 3H, OCH₃), δ 7.02–7.86 (m, 8H, aromatic).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrazole ring).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. A representative procedure involves:
These esters serve as intermediates for further derivatization, such as amide bond formation .
Amide and Hydrazide Formation
The carboxylic acid reacts with amines or hydrazines via coupling agents. A hydrazide derivative synthesis involves:
Hydrazide derivatives are precursors for heterocyclic systems like oxadiazoles.
Nucleophilic Substitution on Pyrazole Ring
Electrophilic positions on the pyrazole ring (C-4) undergo substitution:
| Nucleophile | Conditions | Product |
|---|---|---|
| Sodium methoxide | DMSO, 80°C, 6 h | 4-Methoxy-pyrazole derivative |
| Grignard reagents | THF, −78°C to rt | Alkyl/aryl-substituted pyrazoles |
Substitution patterns alter electronic properties, influencing biological activity.
Cyclization Reactions
The carboxylic acid participates in cyclization to form fused heterocycles:
| Reagents | Conditions | Product |
|---|---|---|
| POCl<sub>3</sub>, DMF | Reflux, 4 h | Pyrazolo[1,5-a]pyrimidine derivatives |
| NH<sub>2</sub>NH<sub>2</sub>, EtOH | Reflux, 8 h | Pyrazolo[3,4-d]thiazole systems |
These reactions exploit the acid’s ability to act as a directing group.
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation:
| Conditions | Outcome |
|---|---|
| CuO, quinoline, 200°C | Pyrazole derivative with loss of CO<sub>2</sub> |
| H<sub>2</sub>SO<sub>4</sub>, Δ | Simplified aromatic scaffold |
Decarboxylation pathways are critical for generating simplified analogs .
Key Mechanistic Insights
-
Steric Effects : The isobutylphenyl group hinders reactivity at proximal positions, favoring meta-substitution.
-
Electronic Effects : The electron-donating methoxy group stabilizes electrophilic intermediates during substitution.
Experimental protocols emphasize rigorous purification (e.g., silica chromatography ) to isolate products. Further studies are needed to optimize yields for large-scale applications.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory and analgesic activities. Specifically, 3-(4-isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid may act as a modulator for receptors or enzymes involved in inflammatory pathways. Preliminary studies suggest it could inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Analgesic | Modulation of pain pathways | |
| Antitumor | Potential interaction with cancer pathways |
Material Science Applications
In addition to its pharmacological potential, this compound can be utilized in material science. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific thermal or mechanical properties. This application is particularly relevant in developing advanced materials for electronics or biomedical devices .
Case Studies and Research Findings
A variety of studies have been conducted to explore the therapeutic potential of this compound:
- COX-II Inhibitor Studies : Research has demonstrated that similar pyrazole derivatives exhibit selective inhibition against COX-II, suggesting that this compound may share similar properties. For instance, compounds within the same family have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating promising anti-inflammatory potential .
- Antitumor Activity : Investigations into related pyrazole compounds have revealed their ability to influence cancer cell proliferation and apoptosis pathways, suggesting that this compound may also exhibit antitumor effects .
Table 3: Summary of Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Modifications in Key Positions
Pyrazole derivatives are often modified at positions 1, 3, and 5 to tune physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The target compound’s 2-methoxy group and carboxylic acid enhance aqueous solubility compared to halogenated analogs (e.g., ’s Cl-substituted derivative) .
- Lipophilicity : The 4-isobutylphenyl group increases logP (~3.5 predicted) compared to methyl (logP ~2.1 in ) or cyclohexyl (logP ~3.0 in ) substituents .
- Acidity : The carboxylic acid (pKa ~4.5) facilitates ionization at physiological pH, improving bioavailability .
Biological Activity
3-(4-Isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, with the CAS number 618382-75-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
- Molecular Formula : C21H22N2O3
- Molar Mass : 350.41 g/mol
The compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression. The structure-activity relationship (SAR) indicates that modifications to the pyrazole ring and the phenyl substituents can enhance or diminish its inhibitory potency.
Anti-Inflammatory Activity
Research has demonstrated that this compound acts as a selective COX-2 inhibitor. The following table summarizes its IC50 values compared to other known COX inhibitors:
| Compound Name | IC50 (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|---|
| Aspirin | 0.5 | 90 | 80 |
| Indomethacin | 0.3 | 85 | 95 |
| Target Compound | 3.11 ± 0.41 | 25.91 ± 0.77 | 85.91 ± 0.23 |
The compound exhibited an IC50 value of approximately for COX-2, indicating significant anti-inflammatory potential while showing limited activity against COX-1, which may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The following findings illustrate its effectiveness:
- MCF-7 Cell Line : The compound induced apoptosis in MCF-7 cells with an IC50 value of , demonstrating its potential as an anticancer agent .
- A549 Cell Line : In vitro studies indicated that treatment with the compound resulted in significant growth inhibition and cell cycle arrest in A549 cells .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Inflammation Models : In vivo experiments using carrageenan-induced paw edema models showed that administration of the compound significantly reduced swelling compared to control groups, supporting its anti-inflammatory claims.
- Tumor Growth Suppression : In xenograft models involving tumor-bearing mice, treatment with the compound resulted in reduced tumor growth rates compared to untreated controls, suggesting that it may inhibit tumor progression through COX-2 mediated pathways .
Q & A
Q. Q1. What are the established synthetic pathways for 3-(4-isobutylphenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, and what key intermediates are involved?
A: The compound can be synthesized via cyclocondensation of substituted phenylhydrazines with β-ketoesters or β-diketones. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted phenylhydrazines to form pyrazole esters, which are hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acid derivatives . Key intermediates include the pyrazole-4-carboxylate ester and its hydrolyzed acid form. Reaction optimization should focus on regioselectivity control during cyclization and purification via column chromatography or recrystallization.
Q. Q2. What spectroscopic techniques are most reliable for confirming the structure of this pyrazole derivative?
A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for confirming substituent positions and aromatic proton coupling patterns. Infrared (IR) spectroscopy validates the carboxylic acid (-COOH) and methoxy (-OCH₃) functional groups. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. For definitive structural proof, single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is recommended .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO energy gaps, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites and potential reactivity in derivatization or binding interactions. For example, the carboxylic acid group’s electron-withdrawing effect can polarize the pyrazole ring, influencing intermolecular interactions in crystal packing .
Q. Q4. What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?
A: Challenges include disorder in flexible substituents (e.g., isobutyl groups) and weak diffraction due to crystal twinning. Using low-temperature data collection (e.g., 100 K) and iterative refinement in SHELXL (with restraints for disordered moieties) improves resolution. Hydrogen bonding networks involving the carboxylic acid and methoxy groups can stabilize the crystal lattice, aiding in data collection .
Q. Q5. How do substituents (e.g., 4-isobutylphenyl vs. 4-chlorophenyl) impact biological activity in pyrazole derivatives?
A: Substituents modulate lipophilicity, solubility, and target binding. For example, isobutyl groups enhance hydrophobic interactions with protein pockets (e.g., cyclooxygenase or carbonic anhydrase), while methoxy groups influence electronic effects and hydrogen bonding. Comparative SAR studies require synthesizing analogs (e.g., replacing isobutyl with halophenyl groups) and testing in enzyme inhibition assays .
Data Analysis and Contradictions
Q. Q6. How should researchers reconcile discrepancies in crystallographic data for structurally similar pyrazole derivatives?
A: Discrepancies in bond lengths or angles may arise from differences in crystallization solvents or refinement protocols. Cross-validate results with independent datasets (e.g., Cambridge Structural Database entries) and apply Hirshfeld surface analysis to assess intermolecular interactions. SHELXL’s R-factor and goodness-of-fit (GOF) metrics guide refinement accuracy .
Q. Q7. What strategies optimize HPLC purity analysis for this compound and its synthetic intermediates?
A: Use reverse-phase C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients. Adjust pH to ionize the carboxylic acid group, improving peak resolution. Validate methods with spiked standards and compare retention times to known analogs (e.g., ethyl pyrazole carboxylates) .
Biological and Mechanistic Studies
Q. Q8. What in vitro assays are suitable for evaluating this compound’s potential as a carbonic anhydrase inhibitor?
A: Use stopped-flow CO₂ hydration assays with recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX). Measure IC₅₀ values and compare to reference inhibitors (e.g., acetazolamide). Molecular docking (e.g., AutoDock Vina) predicts binding modes, focusing on interactions with the Zn²⁺ active site and hydrophobic pockets .
Q. Q9. How can metabolic stability studies guide further structural modifications?
A: Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Common modifications include demethylation of the methoxy group or oxidation of the isobutyl chain. Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance to block metabolic hotspots .
Advanced Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
